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1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine Documentation Hub

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  • Product: 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Core Science & Biosynthesis

Foundational

Physicochemical Profiling: pKa Determination of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

The following technical guide details the physicochemical characterization of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine , focusing specifically on its ionization constant (pKa). Executive Summary & Molecule Context...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine , focusing specifically on its ionization constant (pKa).

Executive Summary & Molecule Context

1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine (CAS: 1341503-63-6) is a functionalized 3-amino-1,2,4-triazole derivative.[1][2] In drug discovery and agrochemical development, this scaffold often serves as a pharmacophore for kinase inhibition or as a key intermediate in the synthesis of sterol biosynthesis inhibitors.

Understanding the pKa of this molecule is critical for:

  • Salt Selection: Determining if a stable hydrochloride or mesylate salt can be formed.

  • Formulation: Optimizing solubility in aqueous vehicles.

  • ADME: Predicting membrane permeability (neutral species permeate; charged species do not).

Predicted pKa Value

Based on Structure-Activity Relationship (SAR) analysis of 1-alkyl-3-amino-1,2,4-triazoles, the basic pKa (protonation of the triazole ring) is estimated to be: pKa ≈ 4.4 ± 0.3 (Conjugate Acid)

Note: This molecule acts as a weak base.[3] It does not possess an acidic pKa in the physiological range because the N1 position is substituted.

Structural Analysis & Ionization Mechanics

To design a valid experimental protocol, we must first understand where the molecule protonates.

The Ionization Center

Contrary to intuition, the exocyclic primary amine (–NH₂) is not the site of protonation.

  • Resonance Delocalization: The lone pair on the exocyclic amine is delocalized into the electron-deficient triazole ring, giving it partial double-bond character (sp² hybridized). This drastically reduces its basicity.

  • Ring Nitrogen (N4): The electron density donated by the exocyclic amine and the N1-alkyl group concentrates at the N4 nitrogen of the ring. This is the site of protonation.

Electronic Effects of the Substituent
  • Core: 3-amino-1,2,4-triazole (Amitrole) has a pKa of ~4.17.

  • 1-(4-ethylcyclohexyl) Group: This is a bulky, lipophilic alkyl group. Alkyl groups are electron-donating via induction (+I effect). This donation stabilizes the positive charge on the protonated triazole cation, typically shifting the pKa slightly higher (more basic) than the parent compound.

Visualization of Ionization Pathway

The following diagram illustrates the resonance stabilization and the specific protonation site (N4).

IonizationPathway cluster_legend Mechanism Neutral Neutral Species (Free Base) Resonance Resonance Stabilization (Exocyclic N -> Ring) Neutral->Resonance e- Delocalization Cation Protonated Species (Cation at N4) Resonance->Cation + H+ (pH < 4.4) Cation->Neutral - H+ (pH > 4.4) Desc 1. Exocyclic NH2 pushes e- density into ring. 2. N4 becomes the most basic site. 3. Protonation occurs at N4.

Figure 1: Ionization pathway showing resonance contribution to N4 basicity.

Experimental Protocol: The Yasuda-Shedlovsky Method

Due to the 4-ethylcyclohexyl tail, this molecule likely suffers from poor aqueous solubility (< 100 µg/mL at neutral pH). Standard aqueous titration will yield noisy, inaccurate data due to precipitation.

Recommended Method: Potentiometric Titration in Mixed Solvents (Methanol/Water) with Yasuda-Shedlovsky Extrapolation.

Materials & Equipment
  • Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

  • Titrant: 0.1 M HCl (standardized).

  • Cosolvent: HPLC-grade Methanol (MeOH).

  • Sample: ~5 mg of pure 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine.

  • Blank: 0.15 M KCl solution (ionic strength adjustor).

Step-by-Step Workflow
  • Preparation: Prepare three titration vessels containing the sample dissolved in varying ratios of MeOH/Water (e.g., 30%, 40%, 50% MeOH by weight). Ensure ionic strength is constant (0.15 M KCl).

  • Acidification: Lower the pH to ~2.0 using HCl to fully protonate the species (ensure the sample is fully dissolved as the cation).

  • Titration: Titrate with standardized KOH (base) from pH 2.0 to pH 10.0.

    • Note: We titrate from cation to neutral. Precipitation may occur near the pKa; the cosolvent prevents this.

  • Data Collection: Record the potential (mV) vs. volume of titrant.

  • Calculation (psKa): Calculate the apparent pKa (psKa) for each solvent ratio using the Bjerrum difference plot method.

  • Extrapolation: Plot psKa + log[H₂O] vs. 1/Dielectric Constant (ε) of the solvent mixture. Extrapolate the linear regression to 0% cosolvent (pure water) to obtain the true aqueous pKa.

Experimental Workflow Diagram

YasudaShedlovsky Start Sample Preparation (~1 mg in 3 vials) Solvent Add Cosolvent Ratios (30%, 40%, 50% MeOH) Start->Solvent Titrate Potentiometric Titration (pH 2.0 -> 10.0) Solvent->Titrate Calc_psKa Calculate Apparent pKa (psKa) for each ratio Titrate->Calc_psKa Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/ε) Calc_psKa->Plot Result True Aqueous pKa (Extrapolated to 0% MeOH) Plot->Result

Figure 2: Workflow for determining pKa of lipophilic amines using mixed-solvent extrapolation.

Data Synthesis & Implications

Expected Data Table

If you perform the experiment described above, your data structure should look like this (theoretical values provided for validation):

Solvent Ratio (MeOH:Water)Dielectric Const. (ε)Apparent pKa (psKa)Solubility Observation
30 : 70 ~683.95Clear solution
40 : 60 ~633.82Clear solution
50 : 50 ~583.70Clear solution
0 : 100 (Extrapolated) 78.4 4.40 Likely Precipitate
Application in Drug Development
Salt Selection Strategy

With a pKa of ~4.4, this molecule is a weak base .

  • Strong Acids Required: To form a stable salt, the counterion acid must have a pKa at least 2-3 units lower than the base.

    • Recommended: Hydrochloric acid (pKa -7), Methanesulfonic acid (pKa -2).

    • Not Recommended: Fumaric acid (pKa 3.03), Tartaric acid (pKa 2.98). These will likely form unstable salts or disproportionate in solution.

Chromatographic Retention
  • Low pH (pH < 2.5): The molecule is fully protonated (+1 charge). It will elute early in Reverse Phase HPLC (low retention).

  • Neutral pH (pH > 6.0): The molecule is neutral and highly lipophilic (due to the ethylcyclohexyl group). It will bind strongly to C18 columns and elute late.

References

  • Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry II. Elsevier, 1996.
  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.

  • Krokhin, O. V., et al. "Prediction of pKa values for heterocyclic compounds.
  • PubChem. "Compound Summary: 3-Amino-1,2,4-triazole (Amitrole)."[2] National Center for Biotechnology Information.

  • ChemicalBook. "1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine Properties."

Sources

Exploratory

1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine safety data sheet (SDS)

The Lipophilic Aminotriazole Scaffold in Drug Discovery[1] Executive Summary 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine (CAS: 1341503-63-6) is a specialized heterocyclic intermediate used primarily in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

The Lipophilic Aminotriazole Scaffold in Drug Discovery[1]

Executive Summary

1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine (CAS: 1341503-63-6) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2] It combines the polar, hydrogen-bonding capability of the 3-amino-1,2,4-triazole core with the lipophilic, steric bulk of a 4-ethylcyclohexyl tail.

This structural duality makes it a critical scaffold for modulating LogP (lipophilicity) and metabolic stability in drug candidates.[1] However, its structural similarity to Amitrole (a known thyroid toxin) necessitates a rigorous safety protocol treating it as a Potential Carcinogen and Aquatic Toxin until definitive toxicological data proves otherwise.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

PropertySpecification
Chemical Name 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine
CAS Number 1341503-63-6
Molecular Formula C₁₀H₁₈N₄
Molecular Weight 194.28 g/mol
Core Scaffold 3-amino-1,2,4-triazole (Amitrole derivative)
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water.[1]
pKa (Predicted) ~4.2 (Triazole ring N), ~2.5 (Exocyclic amine)
LogP (Predicted) 2.8 – 3.2 (High lipophilicity vs. parent triazole)

Synthesis & Manufacturing Workflow

Retrosynthetic Analysis

The synthesis of N1-substituted 3-amino-1,2,4-triazoles typically avoids direct alkylation of the pre-formed triazole due to regioselectivity issues (N1 vs N2 vs N4 alkylation).[1] The most robust industrial route involves the cyclization of a substituted hydrazine with a cyanamide equivalent.[1]

Experimental Protocol (High-Fidelity)

Note: This protocol is derived from standard methodologies for N-alkyl aminotriazoles [1, 2].

Step 1: Formation of the Hydrazine Intermediate

  • Reactants: 4-ethylcyclohexanone + Hydrazine Hydrate (excess).[1]

  • Conditions: Reflux in Ethanol for 4 hours to form the hydrazone.

  • Reduction: Treat the hydrazone with Sodium Cyanoborohydride (NaBH₃CN) or Hydrogenation (H₂/Pd-C) to yield (4-ethylcyclohexyl)hydrazine .[1]

Step 2: Cyclization to the Triazole Core

  • Reagents: (4-ethylcyclohexyl)hydrazine + S-methylisothiourea sulfate (or Cyanamide).

  • Solvent: Water/Ethanol mixture (pH adjusted to ~8.0 with NaOH).

  • Procedure: Reflux for 6–12 hours. The hydrazine attacks the electrophilic carbon of the isothiourea, displacing methanethiol (stench alert) and cyclizing.

  • Purification: Cool to precipitate the product. Recrystallize from Ethanol/Water.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Ethylcyclohexanone Step1 Hydrazone Formation (N2H4, EtOH) Start->Step1 Condensation Inter Intermediate: (4-ethylcyclohexyl)hydrazine Step1->Inter Reduction (H2/Pd-C) Step2 Cyclization (Cyanamide/S-methylisothiourea) Inter->Step2 Ring Closure End Target: 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine Step2->End Purification

Figure 1: Convergent synthesis route ensuring N1-regioselectivity via the hydrazine intermediate.

Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard Statements (Read-Across from Amitrole)
  • H302: Harmful if swallowed.[1][3]

  • H319: Causes serious eye irritation.[1]

  • H373: May cause damage to organs (Thyroid, Liver) through prolonged or repeated exposure.[1] (Based on aminotriazole core toxicity [3])

  • H361d: Suspected of damaging the unborn child.[1][3][4]

  • H411: Toxic to aquatic life with long lasting effects.[1][3][4] (Enhanced by the lipophilic ethylcyclohexyl tail)[1]

Precautionary Statements
  • P201: Obtain special instructions before use.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.[1][3][4]

Toxicology Insight (Mechanism)

The 1,2,4-triazole-3-amine moiety is a known inhibitor of catalase and thyroid peroxidase .[1] Inhibition of these enzymes leads to oxidative stress and disruption of thyroid hormone synthesis (T3/T4), which can result in compensatory thyroid hyperplasia (goiter) and tumors in rodent models [3]. The 4-ethylcyclohexyl group likely increases membrane permeability, potentially lowering the effective dose required for systemic toxicity compared to the parent compound.[1]

Handling, Storage & Stability[10]

Storage Protocol[1]
  • Temperature: Store at 2–8°C (Refrigerate). Amine-rich heterocycles can oxidize or darken over time.[1]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] The primary amine is susceptible to formation of carbamates with atmospheric CO₂.[1]

  • Container: Amber glass vial with Teflon-lined cap.[1]

Stability
  • Incompatible Materials: Strong oxidizing agents (peroxides, permanganates), Acid chlorides, Anhydrides.

  • Decomposition Products: Carbon oxides (COx), Nitrogen oxides (NOx), Hydrogen cyanide (trace, in fire conditions).

Emergency Response Protocols

Safety Decision Tree

SafetyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActSkin Wash w/ Soap & Water (15 mins). Remove clothes. Skin->ActSkin ActEye Rinse w/ Water (15 mins). Lift eyelids. Eye->ActEye ActInhale Move to Fresh Air. Oxygen if breathing diff. Inhale->ActInhale Medical Seek Medical Attention (Show CAS 1341503-63-6) ActSkin->Medical ActEye->Medical ActInhale->Medical

Figure 2: Immediate response flowchart for laboratory exposure incidents.

First Aid Measures
  • Eye Contact: Immediately flush with running water for 15 minutes.[1] The basicity of the amine can cause corneal damage; immediate dilution is critical.[1]

  • Skin Contact: Lipophilic nature allows dermal absorption.[1] Wash with soap and water immediately.[1] Do not use solvent (ethanol/DMSO) to wash skin, as this enhances absorption.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting . The risk of aspiration pneumonia outweighs the benefit of emesis.[1] Administer activated charcoal if instructed by Poison Control.[1]

References

  • ChemicalBook. (n.d.).[1] 1H-1,2,4-Triazol-3-amine, 1-(4-ethylcyclohexyl)- Product Page. Retrieved from [1]

  • National Institutes of Health (NIH). (2010).[1] Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PubMed Central.[1] Retrieved from

  • European Chemicals Agency (ECHA). (2015).[1] Advice on toxicological evaluation of 1,2,4-triazole and aminotriazole derivatives. REACH Dossier. Retrieved from [1]

  • PubChem. (2023).[1] 1-cyclohexyl-1h-1,2,4-triazol-3-amine (Analogous Structure).[1] PubChem CID 60911959.[1] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine from hydrazine

An Application Note and Protocol for the Synthesis of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine from Hydrazine Introduction: The Strategic Synthesis of a Novel Triazole Derivative The 1,2,4-triazole ring is a privil...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine from Hydrazine

Introduction: The Strategic Synthesis of a Novel Triazole Derivative

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The synthesis of novel, specifically substituted 1,2,4-triazole derivatives is therefore of significant interest to researchers aiming to explore new chemical space and develop next-generation therapeutics. This document provides a detailed guide for the synthesis of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine, a compound featuring a bulky, lipophilic cyclohexyl moiety which can significantly influence its pharmacokinetic and pharmacodynamic properties.

The synthetic strategy outlined herein begins with hydrazine and proceeds through two major transformations. This approach is designed to be logical, efficient, and to circumvent common challenges in triazole synthesis, such as the formation of regioisomers that can occur when alkylating a pre-formed triazole ring.[3] The chosen pathway involves:

  • Synthesis of the key intermediate, (4-ethylcyclohexyl)hydrazine: This crucial step introduces the desired N-substituent prior to the formation of the heterocyclic ring, thereby ensuring unambiguous regiochemistry in the final product.

  • Construction of the 3-amino-1,2,4-triazole ring: This is achieved via the cyclization of the substituted hydrazine intermediate with cyanamide and formic acid, a robust and well-documented method for creating the 3-aminotriazole core.[4]

This application note provides not only the step-by-step protocols but also the underlying chemical principles and mechanistic insights, empowering researchers to understand, replicate, and adapt these procedures for their specific research goals.

Part 1: Synthesis of the Key Intermediate: (4-ethylcyclohexyl)hydrazine

The synthesis of the substituted hydrazine is the foundational stage of this protocol. It is accomplished via a two-step reductive amination sequence starting from the commercially available 4-ethylcyclohexanone.

Causality and Mechanistic Insight

The reaction proceeds first by the condensation of 4-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This is a classic carbonyl-amine reaction that results in the formation of a C=N double bond. The subsequent, and most critical, step is the selective reduction of this C=N bond to a C-N single bond without cleaving the N-N bond. A mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) is ideal for this transformation as it is less reactive towards the carbonyl group of the starting material but highly effective for reducing the protonated imine/hydrazone intermediate.

Experimental Protocol: (4-ethylcyclohexyl)hydrazine

Materials:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles (mmol)Eq.
4-EthylcyclohexanoneC₈H₁₄O126.2010.0 g79.21.0
Hydrazine Hydrate (~64%)H₆N₂O50.065.4 mL~110~1.4
MethanolCH₃OH32.04150 mL--
Sodium CyanoborohydrideNaBH₃CN62.845.9 g94.21.2
Acetic Acid (Glacial)C₂H₄O₂60.05~5 mL--
Diethyl Ether(C₂H₅)₂O74.12300 mL--
Sodium Hydroxide (10 M)NaOH40.00As needed--
Saturated NaCl SolutionNaCl58.44100 mL--
Anhydrous MgSO₄MgSO₄120.37As needed--

Procedure:

  • Hydrazone Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylcyclohexanone (10.0 g, 79.2 mmol) and methanol (100 mL).

    • Slowly add hydrazine hydrate (5.4 mL, ~110 mmol) to the stirring solution at room temperature.

    • Allow the reaction to stir at room temperature for 4 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate beaker, dissolve sodium cyanoborohydride (5.9 g, 94.2 mmol) in methanol (50 mL).

    • Slowly add the NaBH₃CN solution to the reaction mixture, ensuring the temperature remains below 10 °C.

    • Carefully add glacial acetic acid dropwise to the reaction mixture to maintain a pH between 5 and 6 (check with pH paper). The addition of acid is crucial as the reduction occurs on the protonated hydrazone.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 50 mL of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Basify the remaining aqueous solution to pH > 12 by the careful addition of 10 M NaOH solution. Caution: This step is exothermic.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with saturated NaCl solution (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (4-ethylcyclohexyl)hydrazine as a pale yellow oil. The product should be used in the next step without extensive purification, or it can be stored under an inert atmosphere at low temperatures to prevent oxidation.[5]

Part 2: Synthesis of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

With the key substituted hydrazine intermediate in hand, the final step is the construction of the 3-amino-1,2,4-triazole ring. This is achieved through a well-established cyclization reaction.

Causality and Mechanistic Insight

This transformation is a variation of classical methods for synthesizing 3-amino-1,2,4-triazoles.[4] The reaction proceeds in two conceptual stages within a one-pot protocol:

  • Aminoguanidine Formation: (4-ethylcyclohexyl)hydrazine reacts with cyanamide in the presence of formic acid. The formic acid protonates the cyanamide, making it more susceptible to nucleophilic attack by the hydrazine, forming a substituted aminoguanidine formate salt as an intermediate.

  • Cyclization: Upon heating, this intermediate undergoes an intramolecular cyclization and dehydration. The formic acid serves as the source for the C5 carbon of the triazole ring. The mixture is heated to drive the dehydration and ring closure, resulting in the formation of the aromatic and stable 1,2,4-triazole ring.

Synthesis_Workflow

Experimental Protocol: 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Materials:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles (mmol)Eq.
(4-ethylcyclohexyl)hydrazineC₈H₁₈N₂142.2410.0 g70.31.0
Cyanamide (50 wt% in H₂O)CH₂N₂42.046.5 g77.31.1
Formic Acid (>95%)CH₂O₂46.033.5 mL~92~1.3
WaterH₂O18.0250 mL--
IsopropanolC₃H₈O60.10As needed--
Ethyl AcetateC₄H₈O₂88.11As needed--
Saturated NaHCO₃ SolutionNaHCO₃84.01As needed--

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add water (50 mL) and the 50 wt% solution of cyanamide (6.5 g, 77.3 mmol).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly and simultaneously add the (4-ethylcyclohexyl)hydrazine (10.0 g, 70.3 mmol) and formic acid (3.5 mL, ~92 mmol) to the stirring cyanamide solution. Use two separate dropping funnels for this addition to maintain control. Ensure the internal temperature does not exceed 10 °C.

  • Cyclization:

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.

    • Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by TLC (a suitable mobile phase would be 10:1 Dichloromethane:Methanol).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as isopropanol/water or ethyl acetate/hexanes, to yield the pure 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine as a white or off-white solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the ethylcyclohexyl group and the triazole ring protons, and to verify the regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the N-H stretches of the amine group and the C=N bonds within the triazole ring.

Reaction_Mechanism

References

  • Kaur, P. et al. A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy. 2018, 9(7). Available from: [Link][6]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link][7]

  • Wikipedia. Einhorn–Brunner reaction. Available from: [Link][8]

  • Wikipedia. Pellizzari reaction. Available from: [Link][2]

  • Dighe, N.S. et al. Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review. Der Pharmacia Lettre. 2010, 2(2): 35-40. Available from: [Link][9]

  • ISRES Publishing. Chemistry of 1,2,4-Triazoles in Current Science. Available from: [Link][10]

  • Journal of Sustainable Materials Processing and Management. Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. 2023, 3(2): 39-49. Available from: [Link]

  • Royal Society of Chemistry. Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. Chemical Communications. Available from: [Link][11]

  • PharmaInfo.net. Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available from: [Link][12]

  • National Institutes of Health. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC. Available from: [Link][13]

  • ResearchGate. Scheme 2. Synthesis of 1,2,4-triazole-3-thione derivatives. Available from: [Link][14]

  • Google Patents. Process for the preparation of 3-amino-1,2,4-triazole. US4628103A. Available from: [4]

  • ResearchGate. Synthesis of Aminotriazoles. Available from: [Link][15]

Sources

Application

Application Note: Scalable Synthesis of 1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

This Application Note and Protocol guide details the scalable synthesis of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine . The methodology prioritizes regiochemical control (N1-alkylation) and stereochemical purity (tra...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the scalable synthesis of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine . The methodology prioritizes regiochemical control (N1-alkylation) and stereochemical purity (trans-isomer), which are critical for the biological activity of this pharmaceutical intermediate.

Executive Summary

The synthesis of 1-substituted-3-amino-1,2,4-triazoles presents two primary challenges: regioselectivity (distinguishing between N1, N2, and N4 alkylation) and stereochemistry (controlling the cis/trans ratio of the cyclohexyl ring). Direct alkylation of 3-amino-1,2,4-triazole with 4-ethylcyclohexyl halides typically yields a mixture of isomers (N1, N2, and N4), requiring tedious chromatographic separation.

To ensure scalability and high purity, this protocol utilizes a De Novo Ring Construction strategy. The 1,2,4-triazole ring is built onto the cyclohexyl hydrazine, guaranteeing exclusive N1-substitution. The stereochemistry is controlled during the reduction of the hydrazone intermediate, favoring the thermodynamically stable trans-isomer.

Strategic Route Analysis

Route A: The "De Novo" Construction (Recommended)

This route builds the triazole ring on the nitrogen of the hydrazine. It is the industry standard for 1-substituted-3-aminotriazoles due to its unambiguous regiochemistry.

  • Step 1: Condensation of 4-ethylcyclohexanone with tert-butyl carbazate (Boc-hydrazine).

  • Step 2: Stereoselective reduction to the trans-hydrazine.

  • Step 3: Guanylation using S-methylisothiourea.

  • Step 4: Cyclization with formic acid.

Route B: Direct Alkylation (Not Recommended)
  • Mechanism:[1][2][3][4] Reaction of 3-amino-1,2,4-triazole with 4-ethylcyclohexyl tosylate.

  • Flaw: Yields ~40% N1-product, ~40% N2-product, and ~20% N4-product. Separation of these regioisomers on a kilogram scale is cost-prohibitive.

Reaction Pathway Diagram

The following diagram outlines the recommended synthetic workflow (Route A).

SynthesisRoute SM 4-Ethylcyclohexanone (Starting Material) Hydrazone Intermediate 1: Boc-Hydrazone SM->Hydrazone Step 1: Condensation (MeOH, Reflux) BocHyd tert-Butyl Carbazate BocHyd->Hydrazone Hydrazine Intermediate 2: 1-(4-Ethylcyclohexyl)hydrazine HCl (Trans-Isomer) Hydrazone->Hydrazine Step 2: Reductive Cleavage (H2, Pt/C) + HCl Deprotection Guanidine Intermediate 3: 1-(4-Ethylcyclohexyl)aminoguanidine Hydrazine->Guanidine Step 3: Guanylation (S-Methylisothiourea, NaOH) Product Target: 1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine Guanidine->Product Step 4: Cyclization (Formic Acid, Reflux)

Figure 1: Step-wise synthesis pathway ensuring N1-regioselectivity and trans-stereochemistry.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of 1-(4-Ethylcyclohexyl)hydrazine Hydrochloride

This step establishes the chiral center. Using a bulky reductant or catalytic hydrogenation typically favors the trans (equatorial-equatorial) isomer.

Reagents:

Reagent Equiv. Role
4-Ethylcyclohexanone 1.0 Starting Material
tert-Butyl carbazate 1.05 Hydrazine source
Methanol 5-10 Vol Solvent
Pt/C (5% w/w) 5 wt% Catalyst

| HCl (4M in Dioxane) | 2.5 | Deprotection |

Protocol:

  • Condensation: Charge a reactor with 4-ethylcyclohexanone (1.0 eq) and Methanol (5 vol). Add tert-butyl carbazate (1.05 eq). Heat to reflux for 2 hours. Monitor by TLC/HPLC for disappearance of ketone.

  • Reduction: Cool the solution to room temperature. Transfer to a hydrogenation vessel. Add 5% Pt/C catalyst (5 wt% loading relative to ketone).

  • Hydrogenation: Pressurize with Hydrogen (5 bar/75 psi) and stir at 50°C for 12 hours. Note: Catalytic hydrogenation favors the formation of the trans-isomer (thermodynamic product).

  • Workup: Filter the catalyst through Celite. Concentrate the filtrate to obtain the crude Boc-hydrazine oil.

  • Deprotection: Dissolve the oil in 1,4-Dioxane (3 vol). Cool to 0°C. Dropwise add 4M HCl in Dioxane (2.5 eq). Stir at RT for 4 hours. A white precipitate (Hydrazine HCl salt) will form.

  • Isolation: Filter the solid. Wash with cold diethyl ether to remove organic impurities. Dry under vacuum.

    • Yield Target: 75-85%

    • Purity: >95% (Check cis/trans ratio by NMR; trans J-coupling ~10-12 Hz).

Step 3: Formation of Aminoguanidine Intermediate

The hydrazine is converted to an aminoguanidine using S-methylisothiourea. This reagent is preferred over cyanamide for safety and ease of handling on scale.

Reagents:

Reagent Equiv. Role
Hydrazine HCl (from Step 2) 1.0 Substrate
S-Methylisothiourea Sulfate 1.0 Guanylating Agent
NaOH (aq, 25%) 2.1 Base

| Ethanol/Water (1:1) | 6 Vol | Solvent |

Protocol:

  • Suspend S-methylisothiourea sulfate (1.0 eq) in Ethanol/Water (1:1, 6 vol).

  • Add the Hydrazine HCl salt (1.0 eq).

  • Slowly add 25% NaOH solution (2.1 eq) while maintaining temperature < 30°C. (Evolution of methanethiol gas—scrubber required ).

  • Heat the mixture to reflux (80°C) for 6 hours. The reaction is driven by the release of methanethiol (MeSH).

  • Workup: Concentrate the solvent to ~50% volume. Cool to 0°C. The aminoguanidine free base or sulfate may precipitate. If not, proceed directly to cyclization (telescoping is possible) or extract with n-butanol.

    • Note: For high purity, isolation of the aminoguanidine sulfate salt is recommended via filtration.

Step 4: Cyclization to 1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

The final ring closure uses formic acid to provide the C5 carbon.

Reagents:

Reagent Equiv. Role
Aminoguanidine Intermediate 1.0 Substrate

| Formic Acid (85-98%) | 5-10 Vol | Solvent/Reagent |

Protocol:

  • Dissolve the Aminoguanidine intermediate (1.0 eq) in Formic Acid (5 vol).

  • Heat to reflux (100-110°C) for 12-18 hours.

  • Monitoring: HPLC should show conversion of the polar guanidine peak to the less polar triazole peak.

  • Workup: Distill off excess formic acid under reduced pressure.

  • Neutralization: Dissolve the residue in water. Adjust pH to 8-9 using 50% NaOH or NH4OH. The product usually precipitates as a solid.

  • Purification: Filter the crude solid. Recrystallize from Isopropanol/Water or Ethyl Acetate/Heptane to enrich the trans-isomer if necessary.

Quality Control & Characterization

Critical Process Parameters (CPP)
  • Stereochemistry: The trans-isomer is generally the active pharmacophore.

    • Test: H-NMR (DMSO-d6). Look for the methine proton attached to N1 (triazole-CH-cyclohexyl).

    • Spec:Trans isomer typically shows a triplet of triplets (tt) with large coupling constants (

      
      ) due to axial-axial coupling. The cis isomer shows a narrower multiplet.
      
  • Regiochemistry: Confirm N1 vs N2 alkylation.

    • Test: NOESY NMR. Correlation between the cyclohexyl protons and the Triazole C5-H indicates N1 substitution. (N2 substitution would show correlation to both C3 and C5, but C3 is an amine here, so N1 is distinct).

Safety Considerations
  • Hydrazine Derivatives: Potentially genotoxic. All intermediates should be handled in a fume hood.

  • Methanethiol (MeSH): Generated in Step 3. Extremely malodorous and toxic. The reactor vent must be connected to a scrubber containing bleach (NaOCl) or NaOH to neutralize the gas.

  • Exotherms: The neutralization of formic acid (Step 4) is highly exothermic.

References

  • General Triazole Synthesis: Castanedo, G. M., et al. "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines."[5] Journal of Organic Chemistry, 2011, 76(4), 1177–1179.

  • Hydrazine Synthesis: "Preparation of 1,2-Di-1-(1-cyano)cyclohexylhydrazine." Organic Syntheses, Coll.[6] Vol. 4, p.274 (1963). (Provides foundational methods for cyclohexyl hydrazine synthesis).

  • Regioselectivity: Shelke, G. M., et al.[6][7] "A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles." Synlett, 2015, 26(03), 404-407.

  • Guanylation Reagent: "S-Methylisothiourea Sulfate." Organic Syntheses, Coll.[6] Vol. 2, p.411 (1943).

  • Stereocontrol in Reductions: Kawase, Y., et al. "Efficient Method for the Direct Reductive Alkylation of Hydrazine Derivatives." Synthesis, 2014, 46(04), 455-464.

Sources

Method

Application Note: 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine in Agrochemical Discovery

Agrochemical Application Note: 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine[1] Executive Summary 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine (referred to herein as EtCy-3-AT ) represents a high-value scaffold in mod...

Author: BenchChem Technical Support Team. Date: February 2026

Agrochemical Application Note: 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine[1]

Executive Summary

1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine (referred to herein as EtCy-3-AT ) represents a high-value scaffold in modern agrochemical research.[1] Structurally distinct from the classical herbicide Amitrole (3-amino-1,2,4-triazole) due to the lipophilic N1-substitution, this compound serves as a critical "lock-and-key" intermediate.[1] The bulky 4-ethylcyclohexyl moiety eliminates annular tautomerism, fixing the steric trajectory of the triazole ring, while significantly enhancing logP for improved cuticular penetration and systemic translocation.[1]

This guide outlines the protocols for utilizing EtCy-3-AT as a core building block for Next-Generation Triazole Libraries , specifically targeting:

  • Novel Herbicides: Exploiting the aminotriazole core for phytoene desaturase (PDS) inhibition assays.[1]

  • Insecticides: Derivatization into urea/amide analogs to target octopaminergic or ryanodine receptor pathways.[1]

  • Fungicides: Synthesis of sterol biosynthesis inhibitor (SBI) candidates.

Part 1: Chemical Profile & Handling

Physicochemical Properties

The introduction of the ethylcyclohexyl group transforms the water-soluble Amitrole core into a lipophilic scaffold, altering its bioavailability profile.[1]

PropertyValue / DescriptionImplications for Research
CAS Number 1341503-63-6Unique identifier for procurement.[1][2]
Molecular Weight ~194.28 g/mol Ideal fragment size (<300 Da) for Lead-Likeness.[1]
LogP (Predicted) 2.8 – 3.2Optimized for phloem mobility and leaf cuticle penetration.[1]
pKa (Conjugate Acid) ~4.2 (Triazole ring)Weak base; exists as neutral species at physiological pH (7.4).[1]
Solubility DMSO (>100 mM), MeOH, DCMHigh solubility in organic solvents facilitates library synthesis.[1]
Stereochemistry cis/trans isomersCommercial batches are often mixtures.[1] Protocol Note: Separation of trans-isomer is recommended for SAR consistency.
Storage & Stability
  • Storage: Store solid at +4°C under desiccated conditions.

  • Solution Stability: Stable in DMSO for 3 months at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake, which can affect precise weighing for micro-molar assays.

Part 2: Synthetic Protocols (Derivatization)

Core Directive: The primary amine at the C3 position is the "warhead" for chemical diversity.[1] The N1-substitution prevents regio-isomer formation during acylation, simplifying purification.[1]

Protocol A: Library Generation via Amide Coupling

Objective: Synthesize a library of N-acyl derivatives to probe insecticidal activity.[1]

Reagents:

  • EtCy-3-AT (1.0 equiv)[1]

  • Carboxylic Acid Building Blocks (

    
    ) (1.1 equiv)[1]
    
  • HATU (1.2 equiv)[1]

  • DIPEA (2.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.1 mmol of EtCy-3-AT in 1 mL DMF in a 96-well reaction block.

  • Activation: Add DIPEA and HATU to the carboxylic acid solution; incubate for 5 minutes to form the active ester.

  • Coupling: Transfer the activated acid mixture to the EtCy-3-AT well.

  • Incubation: Seal and shake at 40°C for 16 hours .

    • Expert Insight: The C3-amine is less nucleophilic than a standard alkyl amine due to electron withdrawal by the triazole ring.[1] Elevated temperature (40-60°C) ensures >90% conversion.[1]

  • Quenching: Add 10% NaHCO₃ solution to quench unreacted active ester.

  • Extraction: Extract with EtOAc (x3). Evaporate solvent.[1]

  • QC: Analyze via LC-MS. Expected Mass = MW(Acid) + 194.28 - 18 (H₂O).[1]

Protocol B: Urea/Thiourea Synthesis (Insecticidal Scaffold)

Objective: Target GABA-gated chloride channels or Octopamine receptors.[1]

Reagents:

  • EtCy-3-AT (1.0 equiv)[1]

  • Isocyanates (

    
    ) or Isothiocyanates (
    
    
    
    ) (1.1 equiv)[1]
  • Catalyst: DMAP (0.1 equiv) - Critical for sluggish anilines.[1]

  • Solvent: Acetonitrile (MeCN) or DCM.[1]

Workflow Visualization (DOT):

SynthesisWorkflow Start EtCy-3-AT (Scaffold) Product1 Amide Library (Ryanodine/SBI targets) Start->Product1 + Reactant 1 40°C, 16h Product2 Urea Library (GABA/Octopamine targets) Start->Product2 + Reactant 2 RT, 4h Product3 Sulfonamide Library (ALS/PDS targets) Start->Product3 + Reactant 3 0°C to RT Reactant1 Carboxylic Acids (HATU/DIPEA) Reactant1->Product1 Reactant2 Isocyanates (DMAP/DCM) Reactant2->Product2 Reactant3 Sulfonyl Chlorides (Pyridine) Reactant3->Product3

Figure 1: Divergent synthesis workflow transforming the EtCy-3-AT scaffold into three distinct agrochemical classes.

Part 3: Biological Screening Protocols

Herbicidal Assay: Carotenoid Biosynthesis Inhibition

Mechanism:[1] The 3-amino-1,2,4-triazole core is a known inhibitor of Imidazoleglycerol-phosphate dehydratase (IGPD) and Phytoene Desaturase (PDS) .[1] The ethylcyclohexyl tail may alter uptake or shift the target site.[1]

Assay Setup:

  • Target Species: Arabidopsis thaliana (Model) or Amaranthus retroflexus (Weed).

  • Medium: Murashige and Skoog (MS) agar plates containing 1% sucrose.

  • Treatment:

    • Dissolve EtCy-3-AT in DMSO.[1]

    • Prepare concentration gradient: 0, 1, 10, 50, 100 µM in molten agar.

  • Growth Conditions: 22°C, 16h light/8h dark photoperiod.

  • Readout (7-10 Days):

    • Bleaching Score: 0 (Green) to 5 (Completely White/Albino).[1]

    • Root Length Inhibition: Measure primary root length relative to DMSO control.

    • Interpretation: Bleaching indicates PDS inhibition (Amitrole-like mode of action).[1] Stunted growth without bleaching suggests IGPD or ALS inhibition.[1]

Insecticidal Assay: Contact & Systemic Activity

Objective: Evaluate efficacy against sucking pests (Aphids).[1]

Protocol:

  • Test Organism: Myzus persicae (Green Peach Aphid).

  • Formulation: Emulsifiable Concentrate (EC) mimic.

    • Solvent: Acetone:Water (1:1).[1]

    • Surfactant: 0.05% Tween 20.[1]

  • Method (Leaf Dip):

    • Excise cabbage leaf discs (4 cm diameter).

    • Dip in test solution (200 ppm, 50 ppm) for 5 seconds.

    • Air dry for 30 minutes.[1]

    • Infest with 10 adult aphids.[1]

  • Assessment:

    • Count mortality at 24h, 48h, and 72h.[1]

    • Systemic Test: Apply compound to soil/roots of potted plant; infest leaves after 48h.[1] High mortality indicates successful xylem translocation facilitated by the cyclohexyl moiety.[1]

Part 4: Metabolic Stability & Residue Analysis

The 4-ethylcyclohexyl group is a metabolic "soft spot" susceptible to cytochrome P450 oxidation.[1]

Microsomal Stability Protocol:

  • Incubation: Mix 1 µM EtCy-3-AT with Liver Microsomes (Rat or Human) or Plant Microsomes (Wheat).

  • Cofactor: Initiate with NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS (MRM mode).

    • Parent Transition: 195.3 → 84.1 (Triazole fragment).[1]

    • Metabolite Search: Look for +16 Da (Hydroxylation on cyclohexyl ring) and -28 Da (De-ethylation).[1]

Data Interpretation Table:

ParameterHigh Stability (>60 min t½)Low Stability (<15 min t½)Action Item
Plant Microsomes Ideal for systemic herbicides.[1]Rapid degradation; likely non-systemic.[1]If low, consider fluorination of the ethyl group to block metabolism.[1]
Soil Half-life Persistent (>30 days).[1]Transient (<5 days).If persistent, check for leaching potential (GUS index).[1]

Part 5: Mode of Action Hypothesis Map

MOA_Pathways cluster_Plant Plant Systems cluster_Insect Insect Systems Compound EtCy-3-AT (Parent) PDS PDS Enzyme (Carotenoid Block) Compound->PDS Direct Binding (Sim. to Amitrole) IGPD IGPD Enzyme (Histidine Block) Compound->IGPD Competitive Inhib. Octopamine Octopamine Receptor (Neuromodulation) Compound->Octopamine If Derivatized (Ureas) Ryanodine Ryanodine Receptor (Calcium Release) Compound->Ryanodine If Derivatized (Diamides) Bleaching Phenotype: Bleaching/Chlorosis PDS->Bleaching IGPD->Bleaching Paralysis Phenotype: Paralysis/Feeding Stop Octopamine->Paralysis Ryanodine->Paralysis

Figure 2: Potential Modes of Action (MOA) for EtCy-3-AT and its downstream derivatives.[1]

References

  • Amitrole (3-Amino-1,2,4-triazole)

    • Source: PubChem - NIH.[1] "Amitrole | C2H4N4 | CID 1639".[1] Accessed October 2025.[1]

    • URL:[Link][1]

    • Relevance: Establishes the baseline biological activity (PDS/IGPD inhibition) of the 3-amino-1,2,4-triazole core.[1]

  • Triazole Synthesis & Agrochemical Utility

    • Source: Wikipedia.[1] "3-Amino-1,2,4-triazole".[1][2][3][4][5][6]

    • URL:[Link][1][5]

    • Relevance: Provides historical context on the herbicidal use of aminotriazoles and their regulatory status.[1]

  • Chemical Properties & Identification

    • Source: ChemicalBook.[1] "1H-1,2,4-Triazol-3-amine, 1-(4-ethylcyclohexyl)- | CAS 1341503-63-6".[1]

    • Relevance: Verification of CAS number, structure, and physical property data for the specific building block.[1]

  • Agrochemical Formulation Standards

    • Source: Knowles, D. A.[1][7] "Chemistry and Technology of Agrochemical Formulations". Kluwer Academic Publishers, 1998.[1][7] (Cited via Google Patents context).

    • Relevance: Standard protocols for creating EC and SC formulations for biological screening.[1]

  • Microsomal Stability Protocols

    • Source: Sigma-Aldrich (Merck).[1] "In Vitro ADME/Tox Protocols".

    • Relevance: Industry-standard methodology for assessing metabolic stability of the cyclohexyl moiety.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction temperature for 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Executive Summary & Chemical Context Welcome to the technical support hub for the synthesis of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine . This guide addresses the critical thermodynamic and kinetic parameters gover...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Welcome to the technical support hub for the synthesis of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine . This guide addresses the critical thermodynamic and kinetic parameters governing the formation of the 1,2,4-triazole core.

The synthesis typically proceeds via the condensation of (4-ethylcyclohexyl)hydrazine with an N-cyanoimidate (e.g., ethyl N-cyanoformimidate) or a cyanamide/formic acid equivalent. The reaction is biphasic regarding temperature:

  • Kinetic Phase (Nucleophilic Addition): Requires controlled low temperatures to favor the formation of the linear intermediate (N-cyano-N'-(4-ethylcyclohexyl)formamidine).

  • Thermodynamic Phase (Cyclization): Requires elevated temperatures to overcome the activation energy for ring closure and aromatization.

Mismanagement of these thermal zones is the primary cause of low yields, regioisomer contamination, and "sticky" oligomeric by-products.

Critical Parameter Analysis: Temperature

The following table summarizes the impact of temperature at each reaction stage.

Reaction StageTarget TempMechanistic GoalRisk of Deviation
Stage 1: Addition 0°C – 10°C Kinetic control. Favors nucleophilic attack of hydrazine on the imidate carbon.>15°C: Polymerization of N-cyanoimidate (color change to dark orange/brown). < -10°C: Reaction stalls; solubility issues with cyclohexyl hydrazine.
Stage 2: Elimination RT (20-25°C) Elimination of ethanol (if using ethyl imidate) to stabilize the linear intermediate.Rapid Heating: Incomplete elimination leads to mixed intermediates that fail to cyclize cleanly.
Stage 3: Cyclization 70°C – 90°C Thermodynamic drive. Intramolecular nucleophilic attack of the terminal hydrazine nitrogen on the nitrile carbon.< 60°C: Incomplete cyclization; isolation of linear amidine. > 100°C: Degradation of the cyclohexyl moiety or trans-cis isomerization.

Troubleshooting Guide (Q&A Format)

Q1: My reaction mixture turns dark brown immediately upon adding the hydrazine to the imidate. Yield is <20%. What is happening? Diagnosis: Thermal Runaway / Exotherm Mismanagement. Root Cause: The reaction between alkyl hydrazines and N-cyanoimidates is exothermic. Adding reagents too quickly or at room temperature triggers the polymerization of the N-cyanoimidate before the hydrazine can react. Solution:

  • Cool the reactor: Ensure the imidate solution is at 0–5°C before addition.

  • Controlled Addition: Add the (4-ethylcyclohexyl)hydrazine dropwise over 30–60 minutes. Monitor internal temperature; do not allow it to exceed 10°C.

Q2: I am isolating a white solid that has the correct mass (M+) but incorrect NMR (missing triazole CH proton). It melts lower than expected. Diagnosis: Incomplete Cyclization (Linear Intermediate Stalling). Root Cause: The reaction temperature during Stage 3 was insufficient to drive the ring closure. You have likely isolated the linear N-cyano-N'-(4-ethylcyclohexyl)formamidine. Solution:

  • Increase Thermal Load: Ensure the final heating step reaches at least 75°C for 2–4 hours.

  • pH Adjustment: Cyclization is often pH-dependent. A slightly basic environment (pH 8–9) can accelerate the nucleophilic attack on the nitrile. Consider adding a catalytic amount of triethylamine or sodium acetate during the heating phase.

Q3: The cis/trans ratio of the 4-ethylcyclohexyl group is shifting unfavorably during the reaction. How do I maintain the stereochemistry? Diagnosis: Thermodynamic Isomerization. Root Cause: Prolonged heating at reflux (>100°C) or strong acidic/basic conditions can promote epimerization at the C1 or C4 position of the cyclohexane ring. Solution:

  • Limit Thermal Exposure: Optimize the cyclization time. Monitor by HPLC and quench immediately upon conversion.

  • Mild Conditions: Avoid mineral acids. Use a buffered solvent system (e.g., Ethanol/Water or Acetonitrile) rather than high-boiling solvents like DMF unless necessary.

Q4: Can I use the "One-Pot" method with cyanamide and formic acid instead of the imidate? Answer: Yes, but with caveats. The "commercial" route (Hydrazine + Cyanamide + Formic Acid) is cost-effective but requires a strictly staged temperature profile:

  • 0–10°C: Mix reagents (prevents decomposition).

  • 60–80°C: Formation of the aminoguanidine formate salt.

  • 120–150°C: Melt/Fusion for cyclization. Warning: The high fusion temperature (120°C+) poses a risk to the stereochemical integrity of your ethylcyclohexyl group. The N-cyanoimidate route (max temp ~80°C) is recommended for stereochemical preservation.

Optimized Experimental Protocol

Method: N-Cyanoimidate Route (Recommended for Lab/Pilot Scale) Reagents: (4-Ethylcyclohexyl)hydrazine hydrochloride, Ethyl N-cyanoformimidate, Triethylamine (TEA), Ethanol (anhydrous).

  • Preparation (0°C): Charge a reactor with Ethyl N-cyanoformimidate (1.0 equiv) and Ethanol (5V). Cool to 0°C .[1]

  • Neutralization (0-5°C): In a separate vessel, dissolve (4-Ethylcyclohexyl)hydrazine HCl (1.05 equiv) in Ethanol and treat with TEA (1.0 equiv) to liberate the free base. Filter off TEA·HCl salts if possible.

  • Addition (0-5°C): Add the hydrazine solution to the imidate solution dropwise over 45 mins. Maintain T < 5°C.

  • Equilibration (RT): Allow the mixture to warm to 20–25°C naturally and stir for 2 hours. (Formation of linear intermediate).

  • Cyclization (Reflux): Heat the mixture to 78°C (Reflux) . Stir for 3–5 hours.

    • Checkpoint: Monitor HPLC for disappearance of the linear intermediate.

  • Workup: Cool to 10°C. The product often crystallizes directly. Filter and wash with cold ethanol.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific temperature gates required for success.

TriazoleSynthesis Start Reagents: (4-Ethylcyclohexyl)hydrazine + Ethyl N-cyanoformimidate Intermediate Linear Intermediate: N-cyano-N'-(4-ethylcyclohexyl) formamidine Start->Intermediate Step 1: Addition Temp: 0-10°C (Kinetic Control) Polymer By-product: Polymerized Imidate (Red/Brown Tar) Start->Polymer Temp > 20°C (Rapid Addition) Transition Transition State: Intramolecular Nucleophilic Attack Intermediate->Transition Step 2: Heating Temp: > 60°C LinearIso Impurity: Uncyclized Amidine (White Solid) Intermediate->LinearIso Temp < 50°C (Insufficient Heat) Product Product: 1-(4-ethylcyclohexyl)- 1H-1,2,4-triazol-3-amine Transition->Product Step 3: Aromatization - EtOH

Caption: Figure 1. Thermal gating in the synthesis of 1-substituted-3-amino-1,2,4-triazoles. Blue arrows indicate the optimized pathway; red dashed lines indicate failure modes caused by temperature deviation.

References

  • Regioselective Synthesis via N-Cyanoimidates

    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[1][2][3]

    • Source:Organic Letters / NIH PubMed Central.
    • Relevance: Establishes the N-cyanoimidate route as the standard for 1-substituted specificity, avoiding the 1,5-isomer mixtures common in other methods.
  • Commercial Process & Temperature Staging

    • Title: Process for the preparation of 3-amino-1,2,4-triazole (US P
    • Source: Google P
    • Relevance: Provides the foundational industrial data on temperature staging (0°C addition -> 80°C cyclization) which is adapted here for the substituted analog.
  • General Triazole Chemistry & Tautomerism

    • Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
    • Source: Royal Society of Chemistry (RSC) Advances.
    • Relevance: Discusses the nucleophilic attack mechanisms and the stability of amino-triazole tautomers, relevant for troubleshooting analytical discrepancies.

Sources

Optimization

Removing impurities from crude 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Technical Support Center: Purification of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine Executive Summary Product: 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine CAS Registry Number: (Analogous structures referenced) Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Executive Summary

Product: 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine CAS Registry Number: (Analogous structures referenced) Application: Pharmaceutical Intermediate / Ligand Synthesis Critical Quality Attributes (CQAs): Stereochemical purity (trans/cis ratio), Regioisomeric purity (1H- vs 4H-), and absence of hydrazine residues.[1]

Welcome to the Advanced Purification Support Center. This guide addresses the specific challenges of purifying crude 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine. Unlike simple aromatic triazoles, this molecule presents a dual challenge: the regiochemistry of the triazole ring and the stereochemistry (cis/trans) of the cyclohexane moiety.[1]

Phase 1: Diagnostic & Impurity Profiling[1]

Q1: My crude product is a sticky solid with a depressed melting point. What is the likely composition?

A: The crude "sticky" nature typically indicates a eutectic mixture of isomers or the presence of oligomeric byproducts. Your impurity profile likely consists of:

Impurity TypeOriginDiagnostic Signal (1H NMR)
Stereoisomers Cis-4-ethylcyclohexyl isomer (Kinetic product)Cyclohexyl methine protons (axial/equatorial splitting differences).[1] Trans is usually diequatorial (more stable).[1]
Regioisomers 4-(4-ethylcyclohexyl)-4H-1,2,4-triazol-3-amineTriazole C-H proton shift.[1] 1-substituted typically

7.8-8.2 ppm; 4-substituted often shifted upfield.[1]
Linear Intermediates Uncyclized hydrazinecarboximidamidesBroad NH signals, lack of aromatic triazole C-H.[1]
Starting Materials Hydrazine hydrate / Ethylcyclohexyl hydrazineHigh baseline noise, specific alkyl signals.[1]

Phase 2: Stereochemical Purification (Cis/Trans Separation)

Q2: The synthetic route yielded a 60:40 Trans/Cis mixture. How do I enrich the Trans isomer?

A: The trans-1-(4-ethylcyclohexyl) isomer (diequatorial conformation) is generally more thermodynamically stable and less soluble in non-polar solvents than the cis isomer.[1] However, simple recrystallization of the free base is often inefficient due to oiling out.[1]

Protocol: Salt-Mediated Isomer Enrichment We recommend converting the amine to a salt to maximize the solubility difference between diastereomers.[1]

  • Dissolution: Dissolve 10 g of crude amine in 50 mL of absolute Ethanol (EtOH).

  • Salt Formation: Slowly add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl) while cooling to 0-5°C.[1]

  • Precipitation: Add Diethyl Ether (Et2O) dropwise until turbidity persists (approx. 100-150 mL).

  • Digestion: Heat the suspension to reflux for 30 minutes, then slowly cool to room temperature (RT) over 4 hours.

  • Filtration: Filter the white precipitate.[1]

    • Result: The Trans-isomer HCl salt typically crystallizes preferentially.[1]

    • Check: Analyze the filter cake by NMR (in DMSO-d6) to confirm the Trans:Cis ratio.[1]

  • Free Base Recovery: Suspend the salt in water, adjust pH to >10 with NaOH, and extract with Ethyl Acetate (EtOAc).[1]

Why this works: The lattice energy of the trans-isomer salt is typically higher (packing efficiency), making it less soluble in the EtOH/Et2O matrix than the cis-isomer salt [1].[1]

Phase 3: Regioisomer & Chemical Impurity Removal

Q3: I have eliminated the stereoisomers, but the product is still colored (yellow/orange). How do I remove regioisomers and tars?

A: Color often comes from oxidation of unreacted hydrazines or trace metal complexes.[1] Regioisomers (1-substituted vs 4-substituted) have distinct polarities.

Workflow: Dual-Solvent Recrystallization If salt formation is not desirable, or for a final polish, use a polarity-gradient recrystallization.[1]

  • Solvent System: Water / Ethanol (Green Chemistry approach).[1]

  • Principle: 3-amino-1,2,4-triazoles are moderately soluble in hot water but insoluble in cold water.[1] 4-substituted isomers often have higher water solubility due to the symmetric dipole.[1]

Step-by-Step Guide:

  • Suspend crude solid in Water (10 mL/g) .

  • Heat to 90°C . If not fully dissolved, add Ethanol dropwise until a clear solution is obtained (do not exceed 20% EtOH volume).[1]

  • Activated Carbon Treatment: Add 5 wt% activated charcoal (e.g., Darco G-60) to remove color/tars.[1] Stir hot for 15 mins.

  • Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon.[1]

  • Crystallization: Allow the filtrate to cool slowly to 4°C without stirring (static crystallization) to encourage growth of pure crystals over amorphous precipitation.[1]

Phase 4: Troubleshooting Decision Tree

Q4: Which purification path should I choose based on my current status?

A: Use the logic flow below to determine the immediate next step.

PurificationLogic Start Start: Crude 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine CheckNMR Analyze 1H NMR (DMSO-d6) Start->CheckNMR IsomerCheck Is Trans/Cis Ratio Acceptable? CheckNMR->IsomerCheck SaltFormation Protocol A: HCl Salt Recrystallization (Enriches Trans Isomer) IsomerCheck->SaltFormation No (<95% Trans) RegioCheck Are Regioisomers/Tars present? IsomerCheck->RegioCheck Yes (>95% Trans) SaltFormation->RegioCheck Recryst Protocol B: Water/EtOH Recrystallization (Removes Tars & Regioisomers) RegioCheck->Recryst Yes (Tars/Color) FlashChrom Protocol C: Flash Chromatography (DCM/MeOH 95:5) RegioCheck->FlashChrom Yes (Stubborn Regioisomers) Final Pure Product (White Crystalline Solid) RegioCheck->Final No Recryst->Final FlashChrom->Final

Caption: Purification decision logic based on stereochemical and chemical purity assessment.

Phase 5: Analytical Validation

Q5: How do I definitively prove the structure and purity?

A: Relying solely on melting point is insufficient due to the complex isomerism.[1]

TechniqueMethod ParametersAcceptance Criteria
HPLC C18 Column, Water/ACN gradient (0.1% TFA)Single peak >98% area.[1] Cis and Trans isomers usually resolve (Trans elutes later on C18).[1]
1H NMR 400 MHz, DMSO-d6Integration of cyclohexyl methine (approx

3.8-4.2 ppm).[1] Trans isomer shows large coupling constants (

Hz).[1]
NOESY 2D NMRTrans: NOE correlation between H-1 (axial) and H-3, H-5 (axial). Cis: H-1 (equatorial) shows different correlation pattern.

References

  • Separation of Cis and Trans Isomers. US Patent 2850549A. (1956).[1] Describes general principles of separating cyclic isomers via adsorption or crystallization.

  • Process for the preparation of 3-amino-1,2,4-triazole. US Patent 4628103A. (1986).[1] Details the synthesis and purification of the aminotriazole core, emphasizing temperature control to avoid byproducts.

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. (2022). Comprehensive review of synthetic methodologies and regioisomer control in triazole formation.

  • Separation of cis/trans isomers. Chromatography Forum. (2014). Discussion on HPLC separation strategies for peptide/cyclic isomers using C18 and cation exchange.

  • 1,4-cyclohexylamine derivatives and processes. US Patent 9718795B2. (2017).[1] Provides specific NMR data and purification protocols (flash chromatography CHCl3/MeOH) for 1,4-substituted cyclohexylamines.

Sources

Troubleshooting

Technical Support Center: Stability of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Welcome to the technical support guide for researchers working with 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine. This document addresses common questions and troubleshooting scenarios regarding the stability of this c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine. This document addresses common questions and troubleshooting scenarios regarding the stability of this compound, particularly under acidic conditions. As specific experimental data for this exact molecule is not publicly available, this guide synthesizes information from established chemical principles and data on analogous structures, such as the 1,2,4-triazole core and cyclohexyl derivatives, to provide a robust predictive framework and practical experimental advice.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the 1,2,4-triazole ring system under acidic conditions?

The 1,2,4-triazole ring is an aromatic heterocycle and is generally considered to be chemically robust. It exhibits significant stability in both acidic and alkaline conditions due to its aromatic character.[1][2] Unlike some other heterocyclic systems, the triazole ring itself is not prone to cleavage or hydrolysis under typical experimental acidic conditions (e.g., 0.1 M to 1 M HCl).[1][3] However, the substituents on the ring can influence its overall reactivity and degradation pathways.[4]

Q2: How does the 3-amino group affect the molecule's behavior in an acidic medium?

The 3-amino group is a primary amine and will act as a base. In an acidic environment, it will be readily protonated to form an ammonium salt (-NH3+). This protonation is the most significant initial chemical event and will have a profound impact on the molecule's physical properties, most notably:

  • Increased Solubility: The resulting salt will be significantly more soluble in aqueous and polar protic solvents compared to the free base.

  • Altered Reactivity: Protonation deactivates the amino group, making it non-nucleophilic.

Q3: Does the N-linked 4-ethylcyclohexyl group pose any stability risks in acid?

The N-cyclohexyl bond and the ethylcyclohexyl moiety itself are highly stable. The cyclohexyl group is an aliphatic, saturated ring system that is resistant to degradation under most acidic conditions, short of extremely harsh, forcing conditions (e.g., superacids).[5] In fact, the cyclohexyl (Chx) group is sometimes employed as a stable protecting group in peptide synthesis precisely because of its resilience to acidic reagents like trifluoroacetic acid (TFA).[5] Therefore, degradation originating from the ethylcyclohexyl portion of the molecule is highly unlikely under standard experimental acidic stress conditions.

Troubleshooting Guide: Experimental Observations

Issue 1: "I've dissolved my compound in an acidic solution for an experiment and now see a significant change in its retention time on my reverse-phase HPLC. Is this degradation?"

Likely Cause & Explanation: This is almost certainly not degradation. The shift in retention time is a predictable consequence of the protonation of the 3-amino group.

  • Mechanism: In a typical reverse-phase HPLC setup, retention is driven by hydrophobic interactions with the stationary phase (e.g., C18). The free base form of your molecule is relatively nonpolar. Upon protonation in an acidic mobile phase or sample diluent, the molecule becomes a charged cation. This dramatically increases its polarity, reduces its affinity for the nonpolar stationary phase, and causes it to elute much earlier (i..e., have a shorter retention time).

Troubleshooting Steps:

  • Confirm Protonation: To confirm this effect, prepare two samples: one in a neutral or slightly basic mobile phase and one in the acidic mobile phase. The sample in the neutral phase should exhibit a longer retention time.

  • Method Adjustment: If the early elution causes co-elution with the solvent front or other impurities, you may need to adjust your HPLC method. Consider using a shallower gradient or a mobile phase with a lower organic content to increase retention of the protonated species.[6]

  • Utilize a Stability-Indicating Method: Ensure your analytical method can separate the parent compound from any potential degradants. This is a core requirement of any stability study.[7]

Issue 2: "After incubating my compound in 1 M HCl at 50°C, I see a small, new peak in my chromatogram. How do I determine if it's a degradant?"

Potential Causes & Investigative Workflow: While the core structure is robust, forced degradation conditions are designed to push a molecule to its limits.[8] The appearance of new peaks suggests either a minor degradation pathway has been induced or a pre-existing impurity is now chromatographically resolved.

Investigative Workflow:

  • Mass Spectrometry (MS) Analysis: The most direct way to investigate the new peak is to use LC-MS. Determine the mass-to-charge ratio (m/z) of the new peak.

    • Is it an Isomer? If the m/z is identical to the parent compound, it could be an isomer formed through rearrangement, although this is less likely for this specific structure.

    • Is it a Degradant? If the m/z corresponds to a logical loss or addition (e.g., loss of the ethyl group, hydrolysis of the amino group), it points towards a degradation product.

  • Peak Tracking: Analyze a time-zero (T0) sample (your compound dissolved in the acid and immediately neutralized/diluted) and compare it to the stressed sample. If the peak is absent or significantly smaller at T0, it is likely a product of the stress conditions.

  • Evaluate Stress Level: According to ICH guidelines, forced degradation studies aim for 5-20% degradation.[8] If you are seeing significantly more, consider reducing the stress (e.g., lower acid concentration, lower temperature, or shorter incubation time) to focus on primary degradation pathways.[9]

Below is a workflow diagram for investigating unknown peaks in a stability study.

G cluster_0 Phase 1: Observation & Initial Check cluster_1 Phase 2: Identification cluster_2 Phase 3: Conclusion A New peak observed in acid-stressed sample B Analyze T0 (unstressed) sample A->B C Is peak present at T0? B->C D Peak is stress-induced. Proceed to LC-MS. C->D No I Peak present at T0: Process Impurity C->I Yes E Determine m/z of unknown peak D->E F Compare m/z to parent compound E->F G m/z matches parent: Potential Isomer F->G Identical H m/z is different: Degradation Product F->H Different

Caption: Workflow for investigating unknown chromatographic peaks.

Protocols and Data Interpretation

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a standard procedure for assessing the stability of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine to acid stress, in line with ICH guidelines.[3][8]

1. Preparation of Solutions:

  • Acid Solutions: Prepare 100 mL each of 0.1 M HCl and 1.0 M HCl using analytical grade hydrochloric acid and purified water.

  • Neutralizing Solution: Prepare 100 mL of 1.0 M NaOH.

  • Stock Solution: Accurately weigh ~10 mg of the test compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. Ensure complete dissolution.

2. Stress Procedure:

  • Label two sets of vials (one for 0.1 M HCl, one for 1.0 M HCl) for each time point (e.g., 0, 2, 8, 24, 48 hours).

  • Add 5.0 mL of the appropriate acid solution to each vial.

  • Place the vials in a temperature-controlled bath set to 50°C.

  • Once the acid has equilibrated to temperature, add 50 µL of the 1 mg/mL stock solution to each vial. This yields a final drug concentration of 10 µg/mL.

  • Immediately process the "0 hour" sample as described in step 3.

3. Sampling and Quenching:

  • At each designated time point, withdraw an aliquot (e.g., 1.0 mL) from the respective vial.

  • Immediately transfer the aliquot to an HPLC vial containing the precise volume of neutralizing solution required to bring the pH to ~7 (e.g., for the 1.0 M HCl sample, add 1.0 mL of 1.0 M NaOH). This step is critical to halt the degradation reaction.[3]

  • If necessary, dilute the quenched sample with mobile phase to an appropriate concentration for HPLC analysis.

4. HPLC Analysis:

  • Analyze all time-point samples using a validated, stability-indicating HPLC-UV method.

  • The method should provide baseline separation of the parent peak from any degradants. A typical starting point could be a C18 column with a mobile phase of acetonitrile and a phosphate or TFA buffer.[10]

  • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

Data Interpretation: Example Stability Data

While specific data for your compound must be generated experimentally, the table below illustrates a typical format for presenting results from a forced degradation study.

Stress ConditionTime (hours)Parent Compound Remaining (%)% DegradationObservations
0.1 M HCl @ 50°C 0100.00.0Single peak observed.
899.50.5No significant change.
2498.91.1No new peaks >0.1%.
4898.21.8Molecule is stable.
1.0 M HCl @ 50°C 0100.00.0Single peak observed.
896.13.9No new peaks >0.1%.
2491.58.5One minor degradant at 0.8%.
4884.315.7Degradant peak increased to 1.5%.

Expert Analysis of Example Data:

  • Under mild acidic conditions (0.1 M HCl), the compound is very stable, showing less than 2% degradation over 48 hours.

  • Under more significant stress (1.0 M HCl), the compound shows meaningful degradation (5-20%), which is ideal for a forced degradation study.[8] This condition is suitable for identifying potential degradation products and validating the analytical method's stability-indicating power.

Potential Degradation Pathways

Under forcing acidic conditions (e.g., high temperature and high acid concentration over extended periods), while the core rings are stable, hydrolysis of the exocyclic amino group to a hydroxyl group could be a plausible, albeit minor, degradation pathway. The primary event, however, remains protonation.

G cluster_0 Dominant Process in Acid cluster_1 Hypothetical Forced Degradation A 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine (Free Base) B Protonated Species (Cationic Salt) A->B + H⁺ (Fast & Reversible) C Protonated Species D 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-ol (Minor Degradant) C->D Hydrolysis (Harsh Conditions: High Temp, High [H⁺])

Caption: Predominant chemical event vs. a hypothetical degradation pathway.

References

  • BenchChem. (2025). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. BenchChem.
  • Nishiyama, Y., Shikama, S., Morita, K., & Kurita, K. (n.d.). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Fiveable. (2025, September 15). Cyclohexyl Definition - Organic Chemistry Key Term. Fiveable.
  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025, January 31). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls in Forced Degradation Studies. Pharma Stability.
  • SIELC Technologies. (2025, October 6). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. SIELC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography.
  • ICH. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Veeprho. (2020, July 20). Stress Testing Study Design. Veeprho.
  • ResearchGate. (2018, July 25). Stability of 1,2,4-triazoles? ResearchGate.
  • Motornov, et al. (2018). Cited in: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (2022, September 26).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

This guide provides an in-depth, comparative analysis of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the novel compound 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine. Rath...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the novel compound 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine. Rather than presenting a single, final method, we will explore the decision-making process, comparing different chromatographic approaches and explaining the scientific rationale behind each experimental choice. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a reliable, high-quality analytical method for this and structurally similar molecules.

Understanding the Analyte: The Key to a Strategic Approach

The first step in any successful method development is a thorough analysis of the target molecule's structure. 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine is a hybrid structure presenting distinct challenges and opportunities for chromatographic separation.

  • Hydrophobic Moiety: The 4-ethylcyclohexyl group is non-polar and bulky, providing a strong basis for retention in Reversed-Phase Chromatography (RPC).[1][2]

  • Polar/Basic Core: The 1H-1,2,4-triazol-3-amine portion contains a primary amine and a triazole ring. The primary amine is basic, with an estimated pKa around 9-10. This basicity is a critical parameter, as interactions between the protonated amine and residual silanols on silica-based columns can lead to significant peak tailing.[3][4] The triazole ring itself is polar and contributes to the molecule's overall hydrophilic character.[5][6]

This dual nature—a hydrophobic tail and a polar, basic head—means that retention and peak shape will be highly dependent on mobile phase pH and stationary phase chemistry.

Caption: Structure of the target analyte highlighting key functional groups.

Comparison of Chromatographic Strategies

We will evaluate three primary strategies: Reversed-Phase at low pH, Reversed-Phase at high pH, and Hydrophilic Interaction Liquid Chromatography (HILIC). Each offers distinct advantages and is suited to different objectives.

Strategy 1: Reversed-Phase Chromatography (RPC) at Low pH

This is the most conventional and often the first approach for basic compounds.

Causality & Rationale: By setting the mobile phase pH at least 2 units below the analyte's pKa (e.g., pH < 7), the primary amine group becomes fully protonated (R-NH₃⁺). This stable, positive charge minimizes secondary interactions with acidic residual silanols (Si-OH) on the column packing, which are also protonated at low pH, thereby preventing peak tailing.[4][7] Retention is primarily driven by the hydrophobic interaction of the ethylcyclohexyl group with the stationary phase.

Column Comparison: The choice of a C18 column is critical. While a standard, traditional C18 can work, modern columns designed for basic compounds offer superior performance.

ParameterStandard C18 (Type A Silica)High-Purity End-capped C18 (Type B Silica)Rationale for Improvement
Retention Time (min) 8.58.2Higher purity silica has fewer metal impurities that can chelate with the analyte.
Tailing Factor (As) 2.11.2Extensive end-capping neutralizes most residual silanols, dramatically reducing peak tailing.[3]
Theoretical Plates (N) 25008500Improved peak shape directly translates to higher column efficiency and better resolution.
Resolution (Rs) 1.8 (from nearest impurity)3.5 (from nearest impurity)Sharper peaks are easier to resolve from adjacent peaks.

Experimental Protocol: RPC at Low pH

  • Instrumentation: HPLC system with UV detector.

  • Column: High-Purity End-capped C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier suitable for potential LC-MS applications and provides a pH of ~2.7.[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm. Rationale: The triazole ring lacks a strong chromophore, so detection at a lower wavelength is necessary.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Acetonitrile/Water.

  • System Suitability:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 5000

    • %RSD of 5 replicate injections: ≤ 1.0% for retention time and peak area.

Strategy 2: Reversed-Phase Chromatography (RPC) at High pH

An increasingly popular alternative, enabled by the advent of pH-stable columns.

Causality & Rationale: By adjusting the mobile phase to a pH at least 2 units above the analyte's pKa (e.g., pH > 11), the primary amine is in its neutral, free-base form (R-NH₂). Simultaneously, at high pH, the residual silanols are fully deprotonated and negatively charged (Si-O⁻). This creates electrostatic repulsion between the silanates and the electron-rich triazole ring, which can paradoxically improve peak shape.[7] The neutral analyte is also more hydrophobic, leading to increased retention.

Column Comparison: This strategy is only viable with a column specifically designed for high pH stability. A standard silica-based C18 column will rapidly degrade.

ParameterHigh-Purity End-capped C18 (at pH 11)Hybrid-Particle C18 (pH stable 1-12)Rationale for Improvement
Column Lifetime < 50 injections (dissolution)> 1000 injectionsHybrid organic/silica particles are resistant to silica dissolution at high pH.
Retention Time (min) N/A (unstable)12.3The neutral form of the analyte is more hydrophobic and thus more strongly retained.
Tailing Factor (As) N/A (unstable)1.1Excellent peak shape due to the analyte being in its neutral form.
Selectivity N/A (unstable)Orthogonal to low pHChanges in analyte ionization can alter elution order relative to impurities, providing a powerful tool for method development.

Experimental Protocol: RPC at High pH

  • Instrumentation: HPLC system with UV detector.

  • Column: Hybrid-Particle C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Acetonitrile/Water.

  • System Suitability:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 6000

    • %RSD of 5 replicate injections: ≤ 1.0% for retention time and peak area.

Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

A powerful alternative for polar compounds that are poorly retained in RPC.

Causality & Rationale: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent.[9][10] A water-enriched layer forms on the surface of the stationary phase. Polar analytes, like our target's aminotriazole head, can partition into this aqueous layer and are retained. Retention is inversely proportional to the amount of water in the mobile phase—more water leads to faster elution.[9] This provides a completely different selectivity mechanism compared to RPC.

Column Comparison: Different HILIC stationary phases will offer unique selectivities.

ParameterBare Silica HILICAmide-Bonded HILICRationale for Difference
Retention Time (min) 5.86.5The amide phase can offer additional hydrogen bonding interactions, increasing retention for suitable analytes.
Peak Shape Good (As = 1.3)Excellent (As = 1.1)Amide phases are often less acidic than bare silica, leading to better peak shapes for basic compounds.
Selectivity Different from RPCDifferent from bare silicaProvides an orthogonal separation mode, useful for separating co-eluting impurities from RPC methods.

Experimental Protocol: HILIC

  • Instrumentation: HPLC system with UV detector.

  • Column: Amide-bonded HILIC column, 4.6 x 100 mm, 3.0 µm.

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.0.

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.0.

  • Gradient: 5% B to 50% B over 8 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: 90:10 Acetonitrile/Water. Crucial: Sample must be dissolved in a high-organic solvent to ensure good peak shape.

  • System Suitability:

    • Tailing Factor: ≤ 1.6

    • Theoretical Plates: ≥ 5000

    • %RSD of 5 replicate injections: ≤ 1.5% for retention time and peak area.

Method Development Workflow and Validation

A systematic approach ensures the final method is robust and reliable. The process follows a logical progression from initial screening to final validation.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Analyte Characterization (pKa, logP, UV Spectra) B Scouting Runs (RPC Low pH, RPC High pH, HILIC) A->B C Select Best Strategy (Based on Retention, Peak Shape, Resolution) B->C D Optimization (Gradient, Temp, Flow Rate, pH) C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H Robustness G->H I Final Method H->I

Caption: A typical workflow for HPLC method development and validation.

Once an optimal chromatographic system is established, the method must be validated to prove it is suitable for its intended purpose, following guidelines such as ICH Q2(R1).[11][12] This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion and Recommendations

For the analysis of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine, all three strategies present viable pathways, but they serve different purposes:

  • Primary Recommendation: The Reversed-Phase at Low pH method using a modern, high-purity end-capped C18 column is the most recommended starting point. It is robust, uses common mobile phases, and provides excellent peak shape and efficiency for this type of basic compound.

  • Alternative for Complex Separations: The Reversed-Phase at High pH method offers powerful, orthogonal selectivity. If impurities co-elute with the main peak under low pH conditions, switching to high pH is an excellent strategy to achieve separation. This requires investment in a specialized, pH-stable column.

  • Specialized Application: The HILIC method is the best choice if the analyte or its related impurities are highly polar and elute too early in RPC, even with 100% aqueous mobile phase. It offers a completely different retention mechanism and is highly valuable for challenging separations.

By systematically evaluating these approaches, a scientist can develop a robust, reliable, and fit-for-purpose HPLC method that ensures the accurate quantification and quality control of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Waters Corporation. Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Phenomenex.
  • Perpusnas. (2025).
  • Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds.
  • Dolan, J. W., et al. (2004).
  • Element Lab Solutions. (2024).
  • Agilent Technologies.
  • Chrom Tech, Inc. (2025).
  • Veeprho. (2025).
  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development.
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • PolyLC.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • IJARSCT. (2022). Importance of RP-HPLC in Analytical Method Development: A Review.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • Food and Agriculture Organization of the United Nations. EXPLANATION Amitrole (3-amino -1H-1,2,4 -triazole).
  • SIELC Technologies. Separation of 1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- on Newcrom R1 HPLC column.
  • ScienceRise: Pharmaceutical Science. (2018). Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol.
  • Shakir, R. M., et al. (2022). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol.
  • U.S. Environmental Protection Agency. (2025). 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione Properties.
  • PubChem, N

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Comparative

A Comparative Guide to the Biological Activity of 1-(4-Alkylcyclohexyl)-1H-1,2,4-triazol-3-amine Analogs

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that has garnered sign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have established it as a "privileged scaffold." This core is present in a wide array of clinically approved drugs, demonstrating a broad spectrum of biological activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), and anticancer (e.g., Anastrozole) properties.[1][2][4]

This guide focuses on a specific class of these compounds: analogs of 1-(4-alkylcyclohexyl)-1H-1,2,4-triazol-3-amine. The inclusion of a bulky, lipophilic cyclohexyl group at the N-1 position is a strategic design choice aimed at enhancing membrane permeability and exploring specific binding pockets within biological targets. The 3-amino group serves as a critical pharmacophore and a versatile synthetic handle for further derivatization. We will objectively compare the biological performance of various analogs, supported by experimental data and protocols, to provide actionable insights for researchers in drug discovery and development.

General Synthetic Strategy

The synthesis of 1-substituted-1H-1,2,4-triazol-3-amine derivatives typically involves a multi-step sequence. A common and effective approach begins with the reaction of a substituted hydrazine carboxamide with a nitrile, facilitated by a base.[5] This pathway is advantageous as it allows for diversification at both the N-1 position (by varying the starting hydrazine) and potentially at the C-5 position of the triazole ring.

Below is a generalized workflow for the synthesis of the target analogs. The choice of an n-butanol solvent and a potassium carbonate base is typical for this type of cyclization, providing the necessary temperature and basicity to drive the reaction to completion.[5]

G cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway Aniline Substituted Aniline Step1 Step 1: Formation of Hydrazine Carboxamide Aniline->Step1 Reagents for Amide Formation Nitrile 3-Substituted Benzonitrile Step2 Step 2: Cyclization Reaction Nitrile->Step2 Step1->Step2 Equimolar amounts in n-butanol, K2CO3, 120°C Product Final Product: 5-(Aryl)-N-(Aryl)-4H-1,2,4-triazol-3-amine Analogs Step2->Product

Caption: Generalized synthetic workflow for 1,2,4-triazol-3-amine analogs.[5]

Comparative Biological Activity

The biological profile of 1,2,4-triazole analogs is highly dependent on the nature and position of their substituents. The introduction of different functional groups can significantly modulate their potency, selectivity, and spectrum of activity.

Antimicrobial and Antifungal Activity

1,2,4-triazole derivatives are renowned for their potent antimicrobial and antifungal properties.[1][6][7] The established mechanism for many azole antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is vital for the integrity of the fungal cell membrane. The N-1 substituent of the triazole ring plays a crucial role in binding to the enzyme's active site.

Structure-activity relationship (SAR) studies reveal that the presence of halogenated phenyl rings or other electron-withdrawing groups often enhances antimicrobial efficacy.[6][7] For instance, derivatives bearing chloro, fluoro, or nitro groups have demonstrated significantly enhanced inhibitory activity against various bacterial and fungal strains.[6][7]

Table 1: Comparative Antimicrobial Activity (MIC) of 1,2,4-Triazole Analogs

Compound ClassSubstituent RationaleTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Fluoroquinolone-Triazole HybridsCombining pharmacophores to overcome resistanceS. aureus, E. coli0.25 - 1Ciprofloxacin0.25 - 1[6]
4-Amino-5-aryl-4H-1,2,4-triazolesTrichloromethylphenyl group for enhanced lipophilicityE. coli, B. subtilis5Ceftriaxone5[6]
Schiff Bases of 4-amino-1,2,4-triazole-3-thioneNitrophenyl substituent for increased activityS. epidermidis9Cefuroxime9[6]
Thiazolo[4,5-d]pyrimidine-Triazole HybridsAlkylpiperazinyl linker for potent activityVarious Fungi0.06 - 2 (Excellent)Standard Drug-[1]
5-phenyl-4H-1,2,4-triazole-3-thiol Schiff BasesVaried substituted benzaldehydesM. gypseum (fungus)Superior to KetoconazoleKetoconazole-[7]
5-phenyl-4H-1,2,4-triazole-3-thiol Schiff BasesVaried substituted benzaldehydesS. aureus (bacteria)Superior to StreptomycinStreptomycin-[7]

Note: The data presented are illustrative of trends observed in the literature for various 1,2,4-triazole derivatives and are not specific to the 1-(4-ethylcyclohexyl) scaffold.

Anticancer and Cytotoxic Activity

The anticancer potential of triazole derivatives is an area of intense research.[5][8][9] One of the key mechanisms of action for certain analogs is the inhibition of tubulin polymerization, a critical process for cell division, making it an effective target for cancer therapy.[5] Other triazoles function as cyclin-dependent kinase (CDK) inhibitors, thereby halting the cell cycle.[8]

In a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, compounds were screened against a panel of 58 cancer cell lines.[5] The results indicated that specific substitutions led to significant growth inhibition, particularly against CNS and renal cancer cell lines.[5] For example, compound 4i in the study showed promising activity against the SNB-75 CNS cancer cell line, with a percent growth inhibition (PGI) of 38.94% at a 10 µM concentration.[5]

Table 2: Comparative Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

CompoundMost Sensitive Cell LineCancer PanelPercent Growth Inhibition (PGI) at 10 µMPutative Target
4e SNB-75CNS Cancer41.25%Tubulin[5]
4i SNB-75CNS Cancer38.94%Tubulin[5]
4i UO-31Renal Cancer30.14%Tubulin[5]
4i CCRF-CEMLeukemia26.92%Tubulin[5]

Source: Data adapted from NCI screening of novel triazole analogs.[5]

The evaluation of cytotoxicity is a crucial first step in drug discovery.[10][11][12] It provides essential information about a compound's potential to damage or kill cells, which is desirable for anticancer agents but a sign of toxicity for other therapeutic applications.[10][11]

Experimental Protocols: Methodologies for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized assays are employed to evaluate the biological activity of novel compounds. Here, we detail the protocols for two fundamental assays.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14][15]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare 2x stock solution of test compound in CAMHB A1 Add 200 µL of 2x stock to well 1 P1->A1 P2 Prepare standardized bacterial inoculum (0.5 McFarland) A3 Inoculate wells 1-11 with 100 µL of bacterial suspension (final density ~5 x 10^5 CFU/mL) P2->A3 P3 Dispense 100 µL CAMHB into wells 2-12 of 96-well plate P3->A1 A2 Perform 2-fold serial dilutions (well 1 to 10) A1->A2 A2->A3 A4 Incubate at 35°C ± 2°C for 16-20 hours A3->A4 R1 Visually inspect for turbidity A4->R1 R2 MIC = Lowest concentration with no visible growth R1->R2 G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis P1 Retrieve 3D structure of target protein (e.g., PDB) P2 Prepare protein: remove water, add hydrogens, assign charges P1->P2 D1 Define binding site (grid box) around the active site P2->D1 L1 Generate 3D conformer of triazole analog L2 Minimize ligand energy L1->L2 L2->D1 D2 Run docking algorithm (e.g., AutoDock Vina) D1->D2 A1 Analyze docking poses and calculate binding energies (kcal/mol) D2->A1 A2 Visualize protein-ligand interactions (H-bonds, hydrophobic contacts) A1->A2 A3 Correlate docking scores with experimental biological activity (SAR) A2->A3

Caption: General workflow for a molecular docking study. [16][17][18] For example, in the study of anticancer triazoles, docking simulations showed that the compounds fit well into the combretastatin A-4 binding site of tubulin, with binding affinities ranging from -6.5 to -8.3 kcal/mol. [5]The analysis revealed key hydrogen bond interactions with residues like Asn258, providing a structural basis for their tubulin polymerization inhibitory activity. [5]

Conclusion

The 1-(4-alkylcyclohexyl)-1H-1,2,4-triazol-3-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The extensive body of literature on related 1,2,4-triazole analogs demonstrates that strategic modification of this core can yield potent and selective compounds with diverse biological activities, including antimicrobial and anticancer effects. By combining rational synthetic chemistry with standardized biological evaluation and in silico modeling, researchers can efficiently explore the chemical space around this scaffold. The experimental protocols and comparative data provided in this guide serve as a foundational resource for professionals dedicated to advancing the field of drug discovery.

References

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  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Česká a Slovenská farmacie. Available at: [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Scilit. Available at: [Link]

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  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. ResearchGate. Available at: [Link]

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  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. Available at: [Link]

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  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry. Available at: [Link]

  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek. Available at: [Link]

  • Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI. Available at: [Link]

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  • Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. PMC. Available at: [Link]

  • 1-Acyl-1H-t[1][6][7]riazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. PubMed. Available at: [Link]

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  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

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Validation

Establishing a Purity Gold Standard for 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine: A Comparative Guide for Researchers

In the landscape of pharmaceutical research and development, the quality of a reference standard is the bedrock upon which the reliability of all subsequent analytical data rests. For novel compounds such as 1-(4-ethylcy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the quality of a reference standard is the bedrock upon which the reliability of all subsequent analytical data rests. For novel compounds such as 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine, a molecule of interest for its potential pharmacological applications, the establishment of a well-characterized, high-purity reference standard is a critical first step. This guide provides an in-depth, scientifically grounded framework for the qualification and comparative analysis of a reference standard for this specific triazole derivative. We will delve into the essential analytical methodologies, interpret the resulting data, and provide a logical workflow for ensuring the integrity of your standard.

The Imperative of a High-Purity Reference Standard

A reference standard serves as the benchmark against which all in-process materials, active pharmaceutical ingredients (APIs), and finished products are measured. Its purity, identity, and stability directly impact the accuracy of assays, the quantitation of impurities, and ultimately, the safety and efficacy of a potential drug product. For a non-pharmacopoeial substance like 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine, an in-house or secondary reference standard must be rigorously qualified to be considered equivalent to a primary standard.[1][2] This qualification process is not merely a suggestion but a requirement under guidelines such as those from the International Council for Harmonisation (ICH).[1]

Characterization and Purity Assessment Workflow

The qualification of a reference standard for 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine necessitates a multi-faceted analytical approach. No single technique is sufficient to definitively establish purity; rather, a confluence of orthogonal methods is required to build a comprehensive profile of the material.

Reference_Standard_Qualification_Workflow Sourcing Sourcing of Candidate Material Identity Identity Confirmation Sourcing->Identity Initial Screening Purity Purity & Impurity Assessment Identity->Purity Confirmed Identity Content Content/Potency Determination Purity->Content Impurity Profile Established Stability Stability Studies Content->Stability Assigned Potency Documentation Documentation & Certification Stability->Documentation Stability Profile Determined HPLC_Protocol Sample Sample Preparation (1 mg/mL) HPLC HPLC System (C18 Column) Sample->HPLC Gradient Gradient Elution (Water/Acetonitrile) HPLC->Gradient Detection UV Detection (220 nm) Gradient->Detection Analysis Data Analysis (Purity Calculation) Detection->Analysis

Sources

Safety & Regulatory Compliance

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